3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole
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Overview
Description
3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole involves a 1,3-dipolar cycloaddition reaction. This reaction can be performed under microwave-assisted conditions, which enhances the regioselectivity and yield of the product. The reaction typically involves the use of 3-substituted phenyl-5-((prop-2-yn-1-yloxy)methyl)isoxazoles and (Z)-2-chloro-N-hydroxynicotinimidoyl chloride in the presence of sodium bicarbonate as an acid-binding agent in tetrahydrofuran solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and environmentally friendly solvents suggests potential scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and antibacterial activities.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit essential enzymes. The compound’s antibacterial properties are linked to its interference with bacterial cell wall synthesis and protein function.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine-3-boronic acid: This compound shares the chloropyridine moiety but differs in its boronic acid functional group.
3-(2-Chloropyridin-3-yl)-5-((3-substituted phenyl isoxazol-5-yl)methoxy)methyl)isoxazoles: These compounds are structurally similar but have additional substituents on the isoxazole ring.
Uniqueness
3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole is unique due to its specific combination of a chloropyridine and an isoxazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H7ClN2O |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
3-(2-chloropyridin-3-yl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C8H7ClN2O/c9-8-6(2-1-4-10-8)7-3-5-12-11-7/h1-2,4H,3,5H2 |
InChI Key |
KIQDJQZVFVWJPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CON=C1C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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